

# physical and chemical properties of 5-Hydroxymethyl-7-methoxybenzofuran

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Hydroxymethyl-7-methoxybenzofuran

Cat. No.: B590100

[Get Quote](#)

## An In-depth Technical Guide to 5-Hydroxymethyl-7-methoxybenzofuran

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-Hydroxymethyl-7-methoxybenzofuran**. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of related scientific concepts.

## Chemical and Physical Properties

**5-Hydroxymethyl-7-methoxybenzofuran**, with the CAS number 831222-78-7, is a naturally occurring benzofuran derivative.<sup>[1]</sup> It has been isolated from the fruits and roots of *Zanthoxylum bungeanum*, a plant used in traditional medicine.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **5-Hydroxymethyl-7-methoxybenzofuran**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>	[1]
Molecular Weight	178.18 g/mol	[1]
IUPAC Name	(7-methoxy-1-benzofuran-5-yl)methanol	[1]
Appearance	Powder	[1]
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

## Spectral Data

While specific experimental spectral data for **5-Hydroxymethyl-7-methoxybenzofuran** is not readily available in the searched literature, typical spectral characteristics of benzofuran derivatives can be inferred from related compounds. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules.

Table 2: Predicted and Representative Spectral Data for Benzofuran Derivatives

Technique	Data Type	Predicted/Representative Values	Notes
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	Aromatic protons: ~6.5-7.5 ppm; Methoxy ( $-\text{OCH}_3$ ) protons: ~3.8-4.0 ppm; Hydroxymethyl ( $-\text{CH}_2\text{OH}$ ) protons: ~4.5-4.8 ppm; Hydroxyl ( $-\text{OH}$ ) proton: variable	Predicted values based on general benzofuran structures. Actual shifts are solvent and substituent dependent.
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	Aromatic carbons: ~100-160 ppm; Methoxy carbon: ~55-60 ppm; Hydroxymethyl carbon: ~60-65 ppm	Predicted values.
IR	Wavenumber ( $\text{cm}^{-1}$ )	~3400 $\text{cm}^{-1}$ (O-H stretch, broad); ~2900-3000 $\text{cm}^{-1}$ (C-H stretch); ~1600 $\text{cm}^{-1}$ (C=C aromatic stretch); ~1000-1300 $\text{cm}^{-1}$ (C-O stretch)	Characteristic absorption bands for the functional groups present.
MS	m/z	Molecular ion peak corresponding to the molecular weight (178.18)	Fragmentation patterns would depend on the ionization method used.

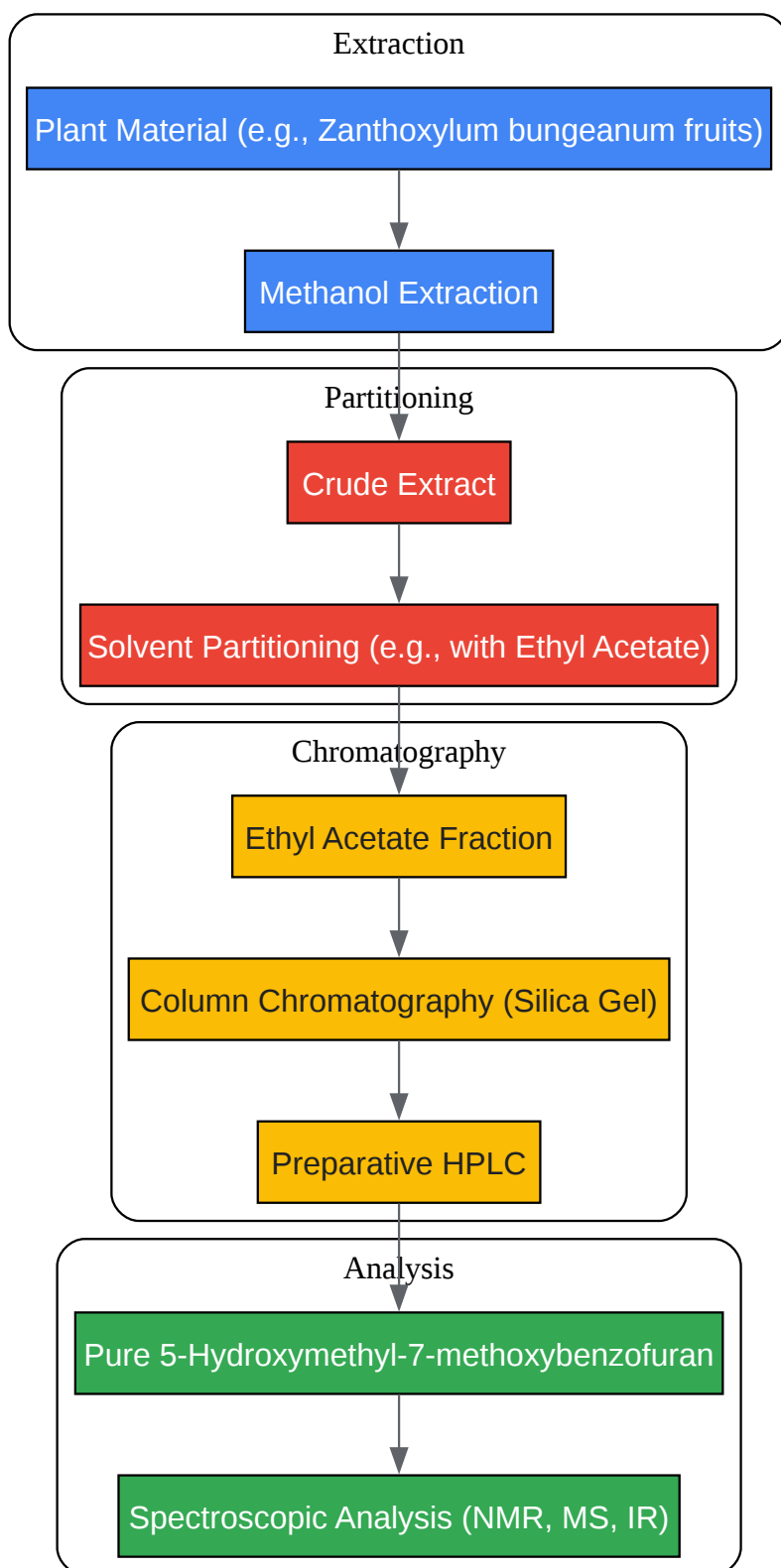
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Hydroxymethyl-7-methoxybenzofuran** are not explicitly documented in the available literature. However, general

methodologies for the isolation, purification, and analysis of benzofuran derivatives are well-established.

## Isolation from Natural Sources

The following workflow outlines a general procedure for the isolation of benzofuran derivatives from plant material, such as *Zanthoxylum bungeanum*.



[Click to download full resolution via product page](#)

Generalized workflow for the isolation of **5-Hydroxymethyl-7-methoxybenzofuran**.

## Spectroscopic Analysis

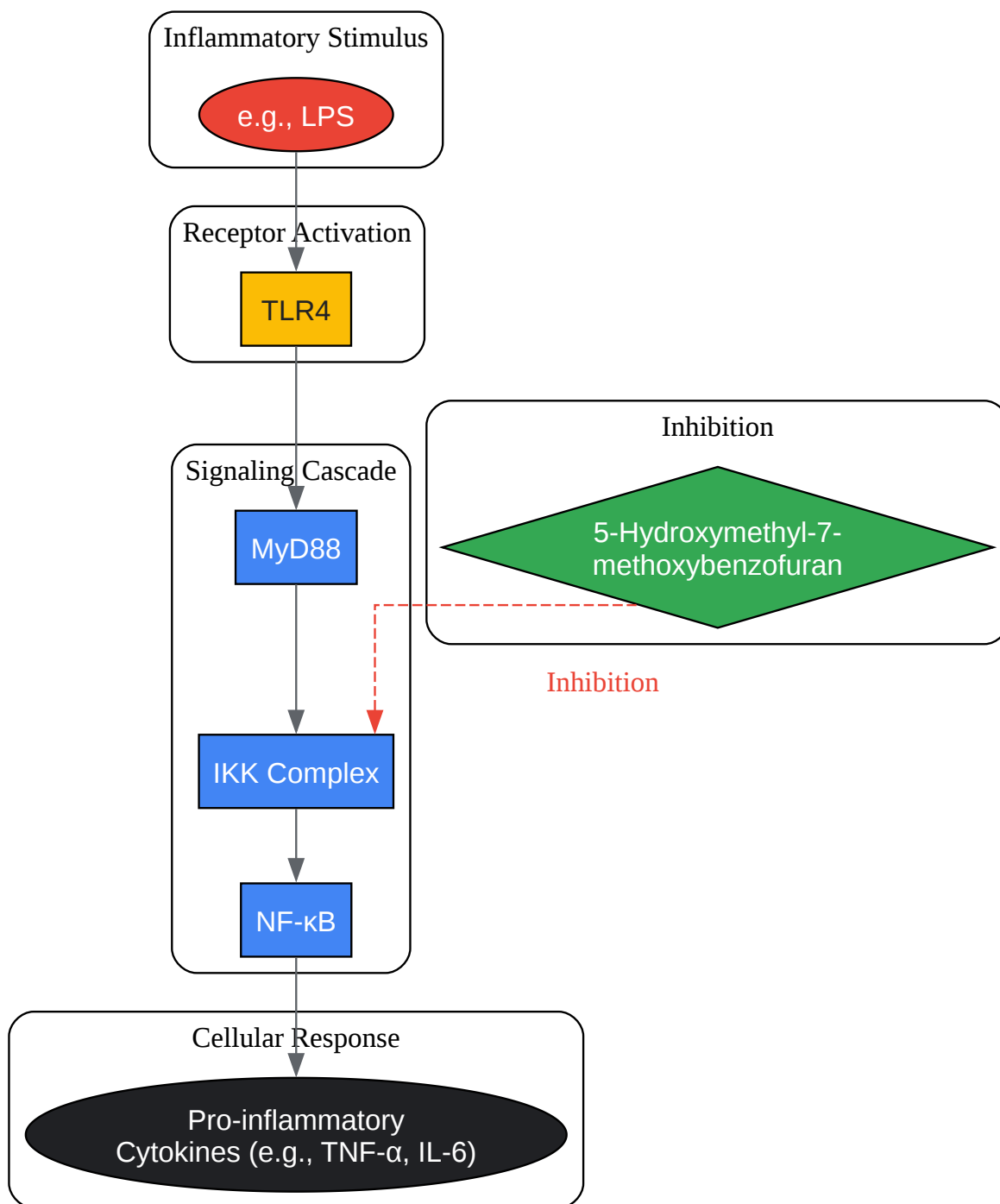
A general protocol for acquiring spectroscopic data for a purified benzofuran derivative is as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.[\[3\]](#)
- Mass Spectrometry (MS):
  - Dissolve a small amount of the sample in a suitable solvent.
  - Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).
  - Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.[\[3\]](#)
- Infrared (IR) Spectroscopy:
  - Prepare the sample as a KBr pellet or as a thin film on a salt plate.
  - Record the IR spectrum using an FTIR spectrometer.
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[\[3\]](#)

## Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for **5-Hydroxymethyl-7-methoxybenzofuran** have not been detailed in the reviewed literature, benzofuran derivatives as a class are known to exhibit a wide range of pharmacological effects. These include anti-inflammatory, analgesic, antioxidant, and anti-tumor activities.<sup>[4]</sup> Compounds isolated from *Zanthoxylum bungeanum* have shown neuroprotective and anti-inflammatory effects.<sup>[2][5]</sup>

The potential mechanism of action for many bioactive benzofurans involves the modulation of key cellular signaling pathways. A hypothetical representation of how a benzofuran derivative might exert anti-inflammatory effects is depicted below.



[Click to download full resolution via product page](#)

Hypothetical anti-inflammatory signaling pathway modulated by a benzofuran derivative.



## Safety Information

A Safety Data Sheet (SDS) for **5-Hydroxymethyl-7-methoxybenzofuran** indicates that comprehensive hazard data is not available.<sup>[1]</sup> As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

This guide provides a summary of the currently available technical information on **5-Hydroxymethyl-7-methoxybenzofuran**. Further research is required to fully elucidate its physical, chemical, and biological properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemical constituents from the roots of *Zanthoxylum bungeanum* Maxim. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. *Zanthoxylum bungeanum* Maxim. (Rutaceae): A Systematic Review of Its Traditional Uses, Botany, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobutylhydroxyamides from *Zanthoxylum bungeanum* and Their Suppression of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Hydroxymethyl-7-methoxybenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b590100#physical-and-chemical-properties-of-5-hydroxymethyl-7-methoxybenzofuran\]](https://www.benchchem.com/product/b590100#physical-and-chemical-properties-of-5-hydroxymethyl-7-methoxybenzofuran)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)